

environmental fate and transport of hexadecane in soil and water

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Compound of Interest

Compound Name: Hexadecane

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An In-depth Technical Guide on the Environmental Fate and Transport of **Hexadecane** in Soil and Water

Introduction

Hexadecane (n-hexadecane, C₁₆H₃₄) is a long-chain aliphatic hydrocarbon and a significant component of diesel fuel and other petroleum products.^[1] Its widespread use and presence in crude oil make it a common environmental contaminant.^{[2][3]} Understanding the environmental fate and transport of **hexadecane** is critical for assessing the risks associated with petroleum spills, developing effective remediation strategies, and ensuring environmental protection. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of **hexadecane** in soil and aquatic environments, tailored for researchers and environmental scientists.

Physicochemical Properties of Hexadecane

The environmental behavior of **hexadecane** is governed by its physical and chemical properties. It is a colorless, odorless liquid, insoluble in water, and has a high affinity for organic matter.^{[4][5][6]} These properties dictate its partitioning between air, water, soil, and sediment. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of n-**Hexadecane**

Property	Value	Unit	Reference
Identity & Structure			
CAS Number	544-76-3	-	[5]
Molecular Formula	C ₁₆ H ₃₄	-	[4]
Molecular Weight	226.44	g/mol	[4]
Physical Properties			
Melting Point	18.0	°C	[5]
Boiling Point	287.0	°C	[5]
Density	0.773	g/mL at 25°C	[5]
Vapor Pressure	0.00143	mmHg at 25°C	[4]
Water Solubility	2.1 x 10 ⁻⁵	mg/L at 25°C	[4]
Environmental Partitioning			
Octanol-Water Partition Coeff. (log K _{ow})	8.20	-	[5]
Soil Organic Carbon-Water Part. Coeff. (log K _{oc})	5.3 - 7.3 (estimated)	L/kg	[7]
Henry's Law Constant	1.95	atm·m ³ /mol at 25°C	Calculated

Environmental Fate of Hexadecane

The fate of **hexadecane** in the environment is determined by a combination of transport and transformation processes, including sorption, volatilization, and biodegradation.[7][8]

Abiotic Degradation

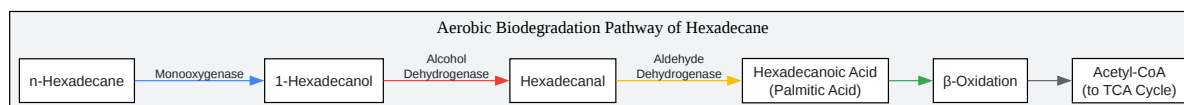
Due to its structure as a saturated alkane, **hexadecane** is resistant to abiotic degradation processes such as hydrolysis and photolysis. Alkanes lack hydrolyzable functional groups and do not absorb light in the environmentally relevant UV spectrum. Therefore, these pathways are not considered significant for the environmental degradation of **hexadecane**.

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the breakdown of **hexadecane** in both soil and water.^{[1][9]} The process is mediated by a wide variety of microorganisms, including bacteria and fungi.^{[10][11]}

3.2.1 Aerobic Biodegradation Under aerobic conditions, the degradation of **hexadecane** is initiated by oxygenase enzymes.^[12] The most common pathway involves the terminal oxidation of the alkane chain:

- **Hydroxylation:** A monooxygenase enzyme introduces an oxygen atom to one of the terminal methyl groups, forming 1-hexadecanol.^[10]
- **Oxidation to Aldehyde:** The alcohol is then oxidized to the corresponding aldehyde, hexadecanal.
- **Oxidation to Fatty Acid:** The aldehyde is further oxidized to form hexadecanoic acid (palmitic acid).^[13]
- **β -Oxidation:** The resulting fatty acid enters the β -oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used for cell biosynthesis.^[12]



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Aerobic biodegradation pathway of n-**hexadecane**.

3.2.2 Anaerobic Biodegradation Anaerobic degradation of **hexadecane** is significantly slower than aerobic degradation but can occur in anoxic environments like saturated soils, sediments, and groundwater.[12] Two primary initial activation pathways have been identified:

- Fumarate Addition: The **hexadecane** molecule is added to a fumarate molecule, a reaction catalyzed by glycyl-radical enzymes. This is a common pathway for both sulfate-reducing and denitrifying bacteria.[12]
- Carboxylation: A carboxyl group is added to the sub-terminal carbon (C-3) of the **hexadecane** chain, followed by the elimination of the two terminal carbons. This yields a fatty acid that is one carbon shorter than the parent alkane, which can then undergo β -oxidation.[12][14]

Sorption

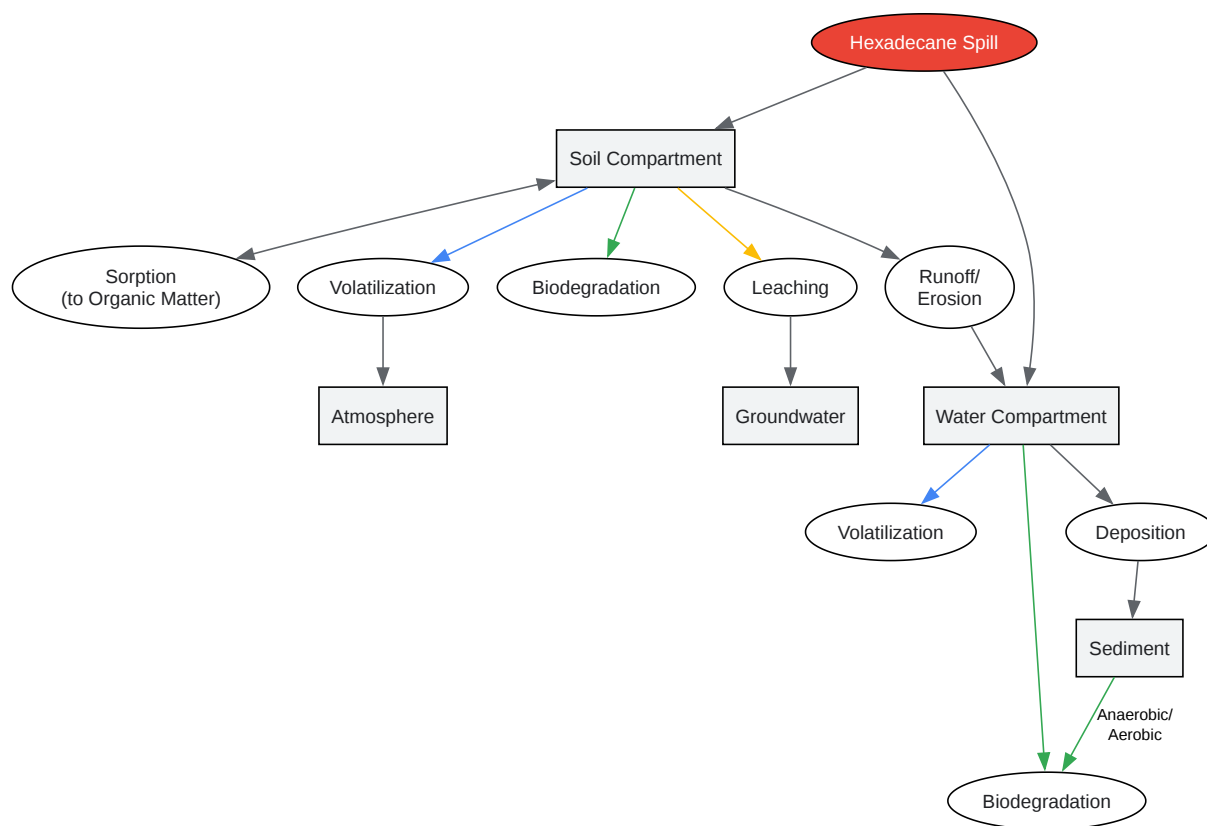
With a very high octanol-water partition coefficient ($\log K_{ow}$ of 8.20) and a high soil organic carbon-water partitioning coefficient ($\log K_{oc} > 5.3$), **hexadecane** strongly adsorbs to organic matter in soil and sediment.[5][7] This process significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation.[15] In soils with low organic content, such as sandy or calcareous soils, adsorption is less pronounced, potentially allowing for greater transport.[16]

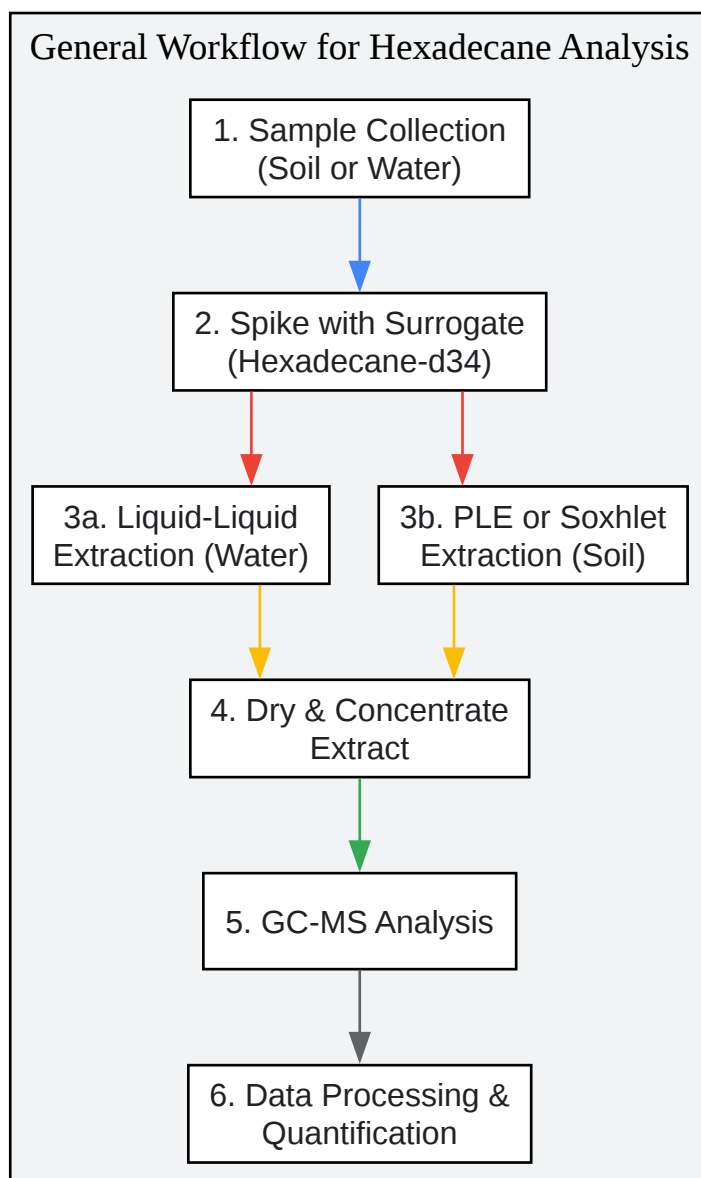
Volatilization

Volatilization is a key transport process for **hexadecane** from water surfaces to the atmosphere. The tendency to volatilize is governed by its vapor pressure and Henry's Law constant. While its vapor pressure is low, its very low water solubility results in a relatively high Henry's Law constant, indicating a propensity to partition from water to air.[4] For soil, volatilization is less significant for buried **hexadecane** due to strong sorption but can be a factor for surface spills.

Environmental Transport

The movement of **hexadecane** through the environment is dictated by the processes described above.





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